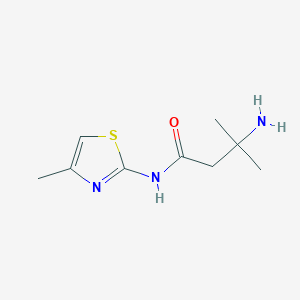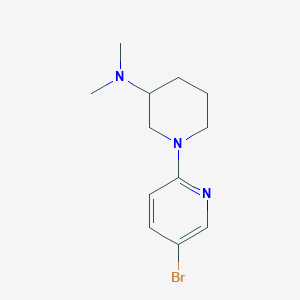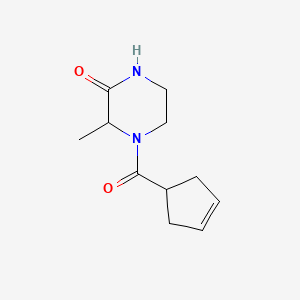
2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid, also known as CPPC, is a cyclic amino acid that has been widely used in scientific research. CPPC is a synthetic analog of the natural amino acid proline, and it has been found to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid is not well understood, but it is thought to act as a proline analog in proteins. Proline is an important amino acid in proteins, as it can cause bends in the protein backbone. 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid may act in a similar way, causing bends in the protein backbone and affecting the folding and stability of proteins.
Biochemical and Physiological Effects
2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid can stabilize the folding of proteins and inhibit protein aggregation. 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid has also been found to have anti-inflammatory properties, and it has been shown to reduce the production of pro-inflammatory cytokines. In addition, 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid has been found to have neuroprotective effects, and it has been shown to protect neurons from oxidative stress and excitotoxicity.
実験室実験の利点と制限
One advantage of using 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and modified for specific experimental needs. 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid is also stable under a variety of experimental conditions, which makes it a useful tool for studying protein folding and stability. However, one limitation of using 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid is that it may not accurately mimic the behavior of proline in proteins, which could limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid. One area of interest is the development of new 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid analogs with improved pharmacological properties. Another area of interest is the use of 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid in the design of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid could be used to study the folding and stability of membrane proteins, which are notoriously difficult to study using traditional methods.
Conclusion
2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid is a synthetic analog of the natural amino acid proline that has been widely used in scientific research. 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid has been found to have a range of biochemical and physiological effects, and it has been used in a variety of research applications, including the study of protein folding, protein-protein interactions, and drug discovery. While there are limitations to using 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid in lab experiments, it remains a useful tool for investigating the behavior of proteins and designing new drugs.
合成法
2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In solid-phase peptide synthesis, the amino acid residues are sequentially added to the growing peptide chain, which is attached to a solid support. In solution-phase peptide synthesis, the amino acid residues are added to the peptide chain in solution. The synthesis of 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid typically involves the coupling of a proline derivative with a piperidine derivative.
科学的研究の応用
2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid has been used in a variety of scientific research applications, including the study of protein folding, protein-protein interactions, and drug discovery. 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid has been found to be a useful tool for investigating the folding of proteins, as it can be incorporated into peptides and proteins to probe their folding pathways. 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid has also been used to study protein-protein interactions, as it can be used to stabilize protein complexes. In addition, 2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid has been used in drug discovery efforts, as it can be used to design and synthesize new compounds with improved pharmacological properties.
特性
IUPAC Name |
2-(3-piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c17-13(5-4-10-6-8-15-9-7-10)16-12-3-1-2-11(12)14(18)19/h10-12,15H,1-9H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHSLVFLXNHQLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)CCC2CCNCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Piperidin-4-ylpropanoylamino)cyclopentane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7595311.png)
![2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid](/img/structure/B7595323.png)

![2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7595332.png)
![2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol](/img/structure/B7595334.png)
![3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid](/img/structure/B7595340.png)
![2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)
![1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B7595375.png)